rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride
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Overview
Description
rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its cyclobutane ring, which is substituted with a methyl group and an amine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, amine derivatives, and oxidized products.
Scientific Research Applications
rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- rac-(1R,2R)-2-methoxycyclobutan-1-amine hydrochloride
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride
Uniqueness: rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C5H12ClN |
---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
(1R,2R)-2-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-4-2-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
InChI Key |
RQKKDDOOGVGULE-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]1N.Cl |
Canonical SMILES |
CC1CCC1N.Cl |
Origin of Product |
United States |
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